molecular formula C18H19FN4O3S2 B2947025 N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide CAS No. 851978-68-2

N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B2947025
CAS No.: 851978-68-2
M. Wt: 422.49
InChI Key: KGAWLYKFYPYUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by:

  • Core structure: A benzenesulfonamide scaffold substituted with a diethyl group on the sulfonamide nitrogen.
  • Functional groups: A hydrazinecarbonyl (-CONHNH-) linker bridging the benzene ring to a 4-fluorobenzo[d]thiazol-2-yl moiety.

This compound is part of a broader class of sulfonamide-based heterocycles, which are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to mimic endogenous substrates .

Properties

IUPAC Name

N,N-diethyl-4-[[(4-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S2/c1-3-23(4-2)28(25,26)13-10-8-12(9-11-13)17(24)21-22-18-20-16-14(19)6-5-7-15(16)27-18/h5-11H,3-4H2,1-2H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAWLYKFYPYUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 4-fluorobenzo[d]thiazole and various hydrazine derivatives. The reaction conditions, including temperature and solvent choice, play a critical role in achieving high yields and purity of the final product. Analytical techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit notable anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest, mediated by the inhibition of key signaling pathways such as AKT and ERK .

Table 1: Summary of Biological Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311Induces apoptosis
B7A5492Inhibits AKT/ERK
B7H12994Reduces cell migration

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown promise in reducing inflammatory markers. Studies using mouse monocyte macrophages (RAW264.7) indicated that this compound significantly decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α. The anti-inflammatory effects are crucial in cancer therapy as inflammation can promote tumor progression .

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets. Research has indicated that benzothiazole derivatives can modulate various pathways involved in cell survival and proliferation. For example:

  • AKT Pathway : Inhibition leads to reduced cell survival signals.
  • ERK Pathway : Modulation affects cell proliferation and differentiation.

These pathways are critical for understanding how this compound may exert its effects in both cancer and inflammatory contexts.

Case Studies

  • Case Study on Anticancer Activity : A recent study synthesized a series of benzothiazole derivatives, including this compound. The compound exhibited significant cytotoxicity against A431 and A549 cells with IC50 values indicating strong potential for further development as an anticancer agent .
  • Case Study on Anti-inflammatory Effects : In another study focusing on inflammatory responses, treatment with this compound resulted in a marked decrease in IL-6 and TNF-α levels in RAW264.7 cells, suggesting its utility in managing inflammation associated with cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and spectroscopic features of the target compound with analogous derivatives reported in the literature:

Compound Substituents/Linkers Melting Point (°C) IR (C=O stretch, cm⁻¹) Yield (%) Key Differences Source
N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide (Target) Hydrazinecarbonyl linker; 4-fluorobenzo[d]thiazole Data not provided ~1660–1680 (expected) Not reported Unique combination of diethylsulfonamide and 4-fluorobenzo[d]thiazole
4-Methyl-N-(4-methyl-5-(1-(2-(5-methyl-4-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (10b) Thiazole-thiazole core; p-tolyldiazenyl group Not reported 1715 (C=O) 46 Replaces fluorobenzo[d]thiazole with p-tolyldiazenyl; lacks hydrazinecarbonyl
GB30: 2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide Acetamide linker; thiazolidinedione warhead 272–274 1663–1682 68 Uses acetamide instead of hydrazinecarbonyl; includes thiazolidinedione
4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Benzamide linker; 4-fluorophenyl-thiazole Not reported 1640 (C=O) Not reported Benzamide replaces hydrazinecarbonyl; thiazole lacks benzo-fusion
Compound 15c: 4-Methyl-N-(4-methyl-5-(1-(2-(5-oxo-4-(2-phenylhydrazono)-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide Double hydrazono groups; dihydrothiazole 251–253 1715 (C=O) 46 Additional hydrazono group; dihydrothiazole ring

Structural and Functional Insights:

Linker Variations :

  • The hydrazinecarbonyl linker in the target compound provides conformational flexibility and hydrogen-bonding capacity, distinguishing it from rigid acetamide (GB30) or benzamide () linkers .
  • Compounds with thiazolidinedione (GB30) or triazole () cores exhibit distinct electronic profiles due to electron-withdrawing groups like C=O or C=S .

Substituent Effects: The 4-fluoro group on the benzo[d]thiazole enhances lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., compound 10b with p-tolyldiazenyl) . Diethylsulfonamide substitution (target compound) may improve solubility over methyl or aryl variants (e.g., compound 15c) .

Spectroscopic Data: IR spectra confirm the presence of carbonyl groups in all compounds (1660–1715 cm⁻¹), but the absence of C=O in triazole derivatives () highlights tautomeric shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.